

# Solubility Profile of trans-4-Hydroxy-D-proline: A Technical Guide

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## Compound of Interest

Compound Name: *trans-4-Hydroxy-D-proline*

Cat. No.: B554619

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This technical guide provides an in-depth overview of the solubility of **trans-4-Hydroxy-D-proline** in a range of common solvents. The data presented is essential for professionals in pharmaceutical development, chemical synthesis, and biomedical research who require precise solubility information for process optimization, formulation design, and experimental setup.

## Core Executive Summary

**trans-4-Hydroxy-D-proline**, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its solubility is a critical parameter influencing its reaction kinetics, purification, and bioavailability in drug formulations. This document compiles and presents quantitative solubility data and outlines the standardized experimental protocol for its determination.

Note on Enantiomeric Data: Comprehensive solubility data for **trans-4-Hydroxy-D-proline** is not readily available in published literature. However, as enantiomers, **trans-4-Hydroxy-D-proline** and trans-4-Hydroxy-L-proline exhibit identical physical properties, including solubility in achiral solvents. The quantitative data presented herein is for trans-4-Hydroxy-L-proline and serves as a precise surrogate for the D-enantiomer.<sup>[1]</sup>

## Quantitative Solubility Data

The mole fraction solubility of trans-4-Hydroxy-L-proline was determined across a range of temperatures in sixteen different solvents. The data reveals a positive correlation between temperature and solubility in all tested solvent systems.[1] The order of solubility in the tested pure solvents is as follows: acetonitrile < isobutanol < ethyl acetate  $\approx$  sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[1]

Table 1: Mole Fraction Solubility (x) of trans-4-Hydroxy-L-proline in Various Solvents at Different Temperatures (K)[1]

Temperature (K)	Water	Methanol	Ethanol	n-Propanol	Isopropanol	n-Butanol
283.15	0.0458	0.0101	0.0045	0.0028	0.0023	0.0016
288.15	0.0501	0.0113	0.0051	0.0032	0.0026	0.0018
293.15	0.0548	0.0126	0.0058	0.0036	0.0030	0.0021
298.15	0.0599	0.0141	0.0065	0.0041	0.0034	0.0024
303.15	0.0654	0.0157	0.0073	0.0046	0.0038	0.0027
308.15	0.0714	0.0175	0.0082	0.0052	0.0043	0.0031
313.15	0.0779	0.0195	0.0092	0.0059	0.0049	0.0035
318.15	0.0849	0.0217	0.0103	0.0066	0.0055	0.0040
323.15	0.0925	0.0241	0.0115	0.0074	0.0062	0.0045
328.15	0.1007	0.0268	0.0128	0.0083	0.0070	0.0051
333.15	0.1095	0.0297	0.0143	0.0093	0.0079	0.0058

Temperature (K)	Isobutanol	sec-Butanol	Acetone	Acetonitrile	Ethyl Acetate	1,4-Dioxane
283.15	0.0011	0.0013	0.0135	0.0009	0.0013	0.0018
288.15	0.0012	0.0015	0.0150	0.0010	0.0015	0.0020
293.15	0.0014	0.0017	0.0167	0.0011	0.0017	0.0023
298.15	0.0016	0.0019	0.0185	0.0012	0.0019	0.0026
303.15	0.0018	0.0022	0.0205	0.0014	0.0022	0.0029
308.15	0.0021	0.0025	0.0227	0.0015	0.0025	0.0033
313.15	0.0024	0.0028	0.0251	0.0017	0.0028	0.0037
318.15	0.0027	0.0032	0.0277	0.0019	0.0032	0.0042
323.15	0.0031	0.0036	0.0306	0.0021	0.0036	0.0048
328.15	0.0035	0.0041	0.0337	0.0024	0.0041	0.0054
333.15	0.0040	0.0047	0.0371	0.0027	0.0047	0.0061

## Experimental Protocol: Static Gravimetric Method

The solubility data presented in this guide was determined using the static gravimetric method, a reliable and widely used technique for measuring the solubility of solid compounds in liquids.

Apparatus and Materials:

- Analytical balance (precision of  $\pm 0.1$  mg)
- Thermostatic shaker or magnetic stirrer with heating
- Jacketed glass vessel
- Temperature-controlled water bath
- Syringe with a filter (pore size appropriate to separate solid from the liquid phase)

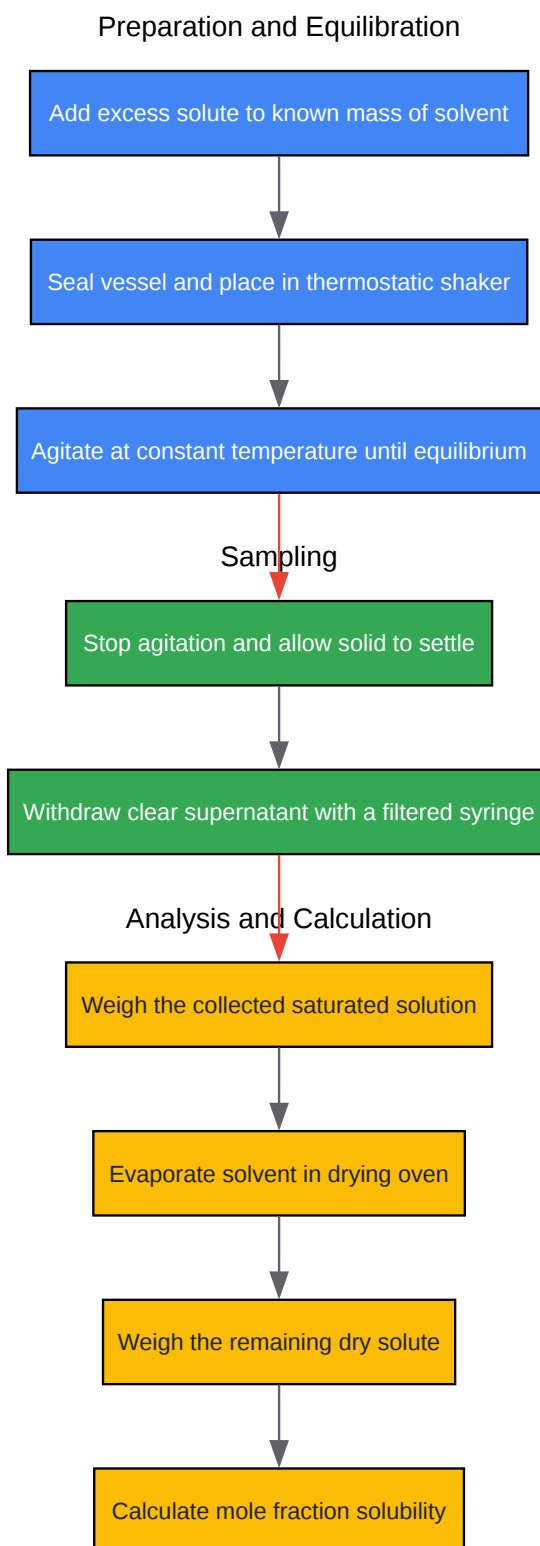
- Drying oven
- **trans-4-Hydroxy-D-proline** (or L-enantiomer)
- Selected solvents

#### Procedure:

- **Preparation of Saturated Solution:** An excess amount of trans-4-Hydroxy-proline is added to a known mass of the selected solvent in a jacketed glass vessel.
- **Equilibration:** The vessel is sealed and placed in a thermostatic shaker or on a magnetic stirrer. The temperature is maintained at the desired setpoint by circulating water from a temperature-controlled bath through the jacket of the vessel. The mixture is agitated for a sufficient time to ensure that equilibrium is reached (typically several hours).
- **Phase Separation:** After reaching equilibrium, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.
- **Sampling:** A sample of the clear supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter.
- **Gravimetric Analysis:** The mass of the collected sample (saturated solution) is determined. The sample is then transferred to a pre-weighed container and placed in a drying oven at a suitable temperature to evaporate the solvent completely.
- **Mass Determination:** After complete evaporation of the solvent, the container with the dried solute is weighed. The mass of the solute and the solvent in the sample are then calculated.
- **Solubility Calculation:** The mole fraction solubility is calculated from the masses of the solute and the solvent and their respective molar masses. This procedure is repeated for each solvent at each desired temperature.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps of the static gravimetric method for solubility determination.



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### Workflow for the Static Gravimetric Method

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## References

- 1. figshare.com [figshare.com]
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